molecular formula C7H6ClNS B12600382 Pyridine, 2-chloro-6-(ethenylthio)- CAS No. 609844-20-4

Pyridine, 2-chloro-6-(ethenylthio)-

Cat. No.: B12600382
CAS No.: 609844-20-4
M. Wt: 171.65 g/mol
InChI Key: YCBXTPGOPNUPDG-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-6-(ethenylthio)-: is a heterocyclic aromatic organic compound Pyridine derivatives are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-6-(ethenylthio)- typically involves the functionalization of pyridine derivatives. One common method includes the lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This process is conducted at low temperatures (around -78°C) and then heated to 75°C to produce the desired compound.

Industrial Production Methods: Industrial production methods for Pyridine, 2-chloro-6-(ethenylthio)- often involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium halides and controlled reaction conditions are crucial for maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-chloro-6-(ethenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2-chloro-6-(ethenylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-6-(ethenylthio)- involves its interaction with specific molecular targets. The chlorine and ethenylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Properties

CAS No.

609844-20-4

Molecular Formula

C7H6ClNS

Molecular Weight

171.65 g/mol

IUPAC Name

2-chloro-6-ethenylsulfanylpyridine

InChI

InChI=1S/C7H6ClNS/c1-2-10-7-5-3-4-6(8)9-7/h2-5H,1H2

InChI Key

YCBXTPGOPNUPDG-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NC(=CC=C1)Cl

Origin of Product

United States

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